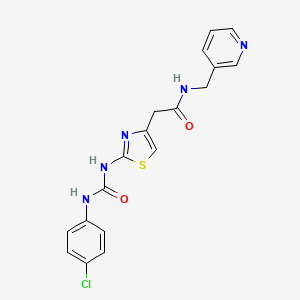

1-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(thiazol-2-yl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

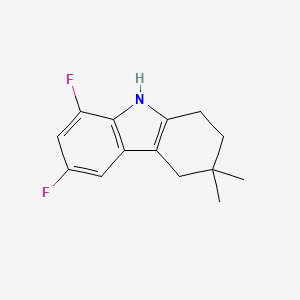

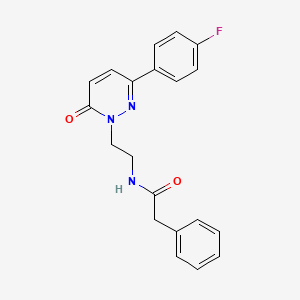

The compound 1-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(thiazol-2-yl)urea is a molecule that features an imidazole ring, which is a five-membered planar ring with three carbon atoms and two nitrogen atoms at non-adjacent positions. This imidazole ring is linked through an ethoxyethyl spacer to a urea moiety that is further substituted with a thiazolyl group. The imidazole and thiazole rings are heterocyclic compounds known for their presence in various biologically active molecules.

Synthesis Analysis

The synthesis of related structures, such as selenylated imidazo[2,1-b]thiazole, has been described using a urea hydrogen peroxide-mediated protocol. This method employs diorganyl diselenides in ethyl lactate, a greener solvent, to achieve high yields under metal-free conditions. The process is applicable to a range of imidazole-containing compounds, suggesting that a similar approach might be used for synthesizing the compound .

Molecular Structure Analysis

The molecular structure of this compound would likely exhibit conformational flexibility due to the ethoxyethyl linker. This flexibility can influence the molecule's interaction with biological targets. The presence of both imidazole and thiazole rings could contribute to potential binding interactions with enzymes or receptors due to their heteroaromatic character.

Chemical Reactions Analysis

While the specific chemical reactions of this compound are not detailed in the provided papers, the synthesis of similar urea derivatives has been explored. For instance, a series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas were synthesized to optimize the spacer length and assess antiacetylcholinesterase activity. These reactions involved the careful substitution of pharmacophoric moieties to achieve high inhibitory activities, indicating that the synthesis and reactivity of the compound could be tailored for specific biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The imidazole and thiazole rings contribute to the molecule's polarity and potential hydrogen bonding capabilities. The ethoxyethyl spacer adds to the molecule's solubility in organic solvents. The urea moiety is known for its ability to engage in hydrogen bonding, which could affect the compound's solubility in water and its overall stability. The synthesis of related compounds in ethyl lactate suggests that the compound might also be synthesized or dissolved in eco-friendly solvents .

Applications De Recherche Scientifique

Urea and Its Derivatives in Scientific Research

- Urea Biosensors for Health Applications : Urea biosensors have advanced significantly, targeting the detection and quantification of urea concentration in various contexts, including medical diagnostics. Urea's role in the human body as an end product of nitrogen metabolism and its association with several critical diseases highlights its importance in scientific research. Innovative materials and methodologies have been developed to enhance the sensitivity and stability of urea biosensors (Botewad et al., 2021).

Thiazoles in Medicinal Chemistry

- Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles : The combination of thio)urea and benzothiazole derivatives has been explored for their broad spectrum of biological activities, reflecting the structural versatility and potential therapeutic applications of thiazoles in drug discovery and medicinal chemistry. This review emphasizes the synthetic methodologies and pharmacological activities of various derivatives, highlighting their importance in medicinal chemistry (Rosales-Hernández et al., 2022).

Imidazoles in Drug Design

- Therapeutic Versatility of Imidazo[2,1-b]-thiazoles : Imidazo[2,1-b]thiazoles have been a focus of medicinal chemistry research due to their promising and versatile pharmacological properties. This review covers the extensive pharmacological activities of imidazo[2,1-b]thiazole derivatives developed between 2000-2018, providing insights into their potential as clinically viable candidates (Shareef et al., 2019).

Propriétés

IUPAC Name |

1-[2-(2-imidazol-1-ylethoxy)ethyl]-3-(1,3-thiazol-2-yl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O2S/c17-10(15-11-14-3-8-19-11)13-2-6-18-7-5-16-4-1-12-9-16/h1,3-4,8-9H,2,5-7H2,(H2,13,14,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXDSFPCBVQSPBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)CCOCCNC(=O)NC2=NC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanecarboxamide](/img/structure/B2507134.png)

![1-[(2,5-Dimethylphenyl)methyl]-4-(2-ethoxyphenyl)pyrazine-2,3-dione](/img/structure/B2507143.png)

![1-[(4-Methoxybenzyl)sulfonyl]-2-phenyl-2-propanol](/img/structure/B2507145.png)